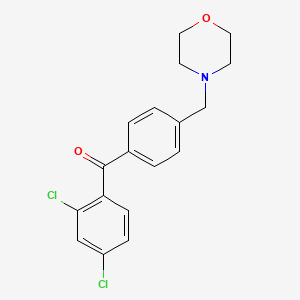

2,4-Dichloro-4'-morpholinomethyl benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-dichlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO2/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETWBJDADBLVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642654 | |

| Record name | (2,4-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-57-5 | |

| Record name | Methanone, (2,4-dichlorophenyl)[4-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 2,4-Dichloro-4'-morpholinomethyl benzophenone

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 2,4-dichloro-4'-morpholinomethyl benzophenone, a complex organic molecule of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of analytical data, offering a detailed rationale for the application of various spectroscopic and crystallographic techniques. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY, HSQC, HMBC), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography to unambiguously determine the molecular structure. Each section is designed to be a self-validating system, where the interpretation of data from one technique corroborates and refines the hypotheses drawn from another, ensuring the highest degree of scientific integrity.

Introduction: The Rationale for a Multi-faceted Approach

The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research and drug development. For a molecule with the complexity of this compound, featuring multiple aromatic rings with distinct substitution patterns, a flexible heterocyclic moiety, and a central carbonyl group, a single analytical technique is often insufficient to provide a complete and unambiguous structural assignment. Therefore, a carefully orchestrated workflow employing a suite of complementary analytical methods is not just advantageous, but essential.

This guide will walk through a logical progression of experiments, starting from foundational techniques that provide key functional group information and moving towards more sophisticated methods that reveal detailed connectivity and stereochemistry. The causality behind each experimental choice will be explained, providing insights into how a senior scientist approaches the challenge of structure elucidation.

Proposed Structure and Synthetic Rationale

The Elucidation Workflow: A Step-by-Step Guide

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

Principle: IR spectroscopy is an ideal first step as it provides rapid and definitive information about the presence of specific functional groups. The vibrations of bonds within a molecule absorb infrared radiation at characteristic frequencies.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the ATR accessory.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Expected Spectral Features and Interpretation:

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| ~3100-3000 | Aromatic C-H stretch | Confirms the presence of the two benzene rings. |

| ~2950-2800 | Aliphatic C-H stretch | Indicates the presence of the morpholine and methylene bridge protons. |

| ~1660 | C=O stretch (ketone) | A strong, sharp absorption characteristic of a diaryl ketone. This is a key diagnostic peak. [2] |

| ~1600, ~1475 | Aromatic C=C stretch | Further evidence for the aromatic rings. |

| ~1250-1020 | C-N stretch (aliphatic amine) | Consistent with the morpholine ring. |

| ~1115 | C-O-C stretch (ether) | Characteristic of the morpholine ether linkage. |

| ~1100-1000 | C-Cl stretch | Indicates the presence of the chloro substituents on the aromatic ring. |

The presence of a strong carbonyl absorption around 1660 cm⁻¹ is a primary indicator of the benzophenone core. The C-H stretching frequencies will differentiate between the aromatic and aliphatic protons, and the fingerprint region will contain characteristic absorptions for the morpholine C-N and C-O bonds.

Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Formula

Principle: High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum and Fragmentation Analysis:

The expected molecular formula for this compound is C₁₈H₁₇Cl₂NO₂. The calculated monoisotopic mass would be approximately 365.0636 g/mol .

Key Expected Fragments:

| m/z | Proposed Fragment Structure | Interpretation |

| 365/367/369 | [M]⁺ | The molecular ion peak. The isotopic pattern of two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4) would be a definitive indicator of the presence of two chlorine atoms. |

| 100 | [C₅H₁₀NO]⁺ | A characteristic and often base peak for N-benzylmorpholine derivatives, resulting from cleavage of the benzylic C-N bond. |

| 265/267 | [M - C₅H₁₀NO]⁺ | Loss of the morpholinomethyl radical. |

| 139/141 | [C₇H₄ClO]⁺ | Fragment corresponding to the 2-chlorobenzoyl or 4-chlorobenzoyl cation. |

| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

The most diagnostic fragmentation would be the cleavage of the bond between the benzylic carbon and the morpholine nitrogen, leading to a stable morpholinomethyl cation at m/z 100. The presence of fragments corresponding to the chlorinated benzoyl moieties would further confirm the core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the atoms.

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Data Acquisition: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy: The Proton Framework

Expected Chemical Shifts and Multiplicities:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.8 | Multiplets | 7H | Aromatic Protons | Protons on the two substituted benzene rings. The exact shifts and coupling patterns will be complex due to the substitution.[3][4] |

| ~3.5-3.7 | Singlet | 2H | -CH₂- (Methylene bridge) | A key singlet indicating the methylene group connecting the aromatic ring and the morpholine nitrogen. [3] |

| ~3.6-3.8 | Triplet (or multiplet) | 4H | -CH₂-O- (Morpholine) | Protons adjacent to the oxygen in the morpholine ring are deshielded. |

| ~2.4-2.6 | Triplet (or multiplet) | 4H | -CH₂-N- (Morpholine) | Protons adjacent to the nitrogen in the morpholine ring. |

The singlet for the methylene bridge protons is a crucial piece of evidence for the proposed structure. The aromatic region will be complex, but the integration for 7 protons is expected.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expected Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 | C=O | Carbonyl carbon of the benzophenone.[5] |

| ~125-140 | Aromatic C & C-Cl | Carbons of the two benzene rings. Carbons attached to chlorine will be in this region. |

| ~67 | -CH₂-O- (Morpholine) | Carbons adjacent to the oxygen in the morpholine ring. |

| ~60 | -CH₂- (Methylene bridge) | The benzylic carbon of the methylene bridge. |

| ~53 | -CH₂-N- (Morpholine) | Carbons adjacent to the nitrogen in the morpholine ring. |

The number of distinct signals in the aromatic region will provide information about the symmetry of the two rings. Due to the substitution pattern, all 12 aromatic carbons are expected to be chemically non-equivalent, resulting in 12 distinct signals.

2D NMR Spectroscopy: Connecting the Pieces

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We expect to see correlations between adjacent protons in the aromatic rings and within the morpholine ring. The methylene bridge protons, being a singlet, will not show any COSY correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will definitively link the proton signals to their corresponding carbon signals, for example, confirming the assignment of the methylene bridge proton and carbon signals.[6][7]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity (2-3 bonds).[8][9] Key expected correlations include:

-

The methylene bridge protons (~3.5-3.7 ppm) to the quaternary carbon of the 4'-substituted ring and to the carbons of the morpholine ring adjacent to the nitrogen.

-

The protons on the 4'-substituted ring to the methylene bridge carbon.

-

The protons on both aromatic rings to the carbonyl carbon.

-

These HMBC correlations will provide irrefutable evidence for the connectivity of the 2,4-dichlorophenyl group, the carbonyl group, the 4'-substituted phenyl ring, the methylene bridge, and the morpholine ring.

X-ray Crystallography: The Ultimate Structural Confirmation

Principle: Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[10][11] It provides precise bond lengths, bond angles, and conformational information.

Experimental Protocol:

-

Crystallization: A suitable single crystal of the compound must be grown. This is often the most challenging step and may require screening various solvents and crystallization conditions.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Expected Outcome: An X-ray crystal structure would provide an unambiguous confirmation of the atomic connectivity, including the substitution pattern on the aromatic rings and the attachment of the morpholinomethyl group. It would also reveal the conformation of the molecule, such as the dihedral angles between the two phenyl rings.

Conclusion: A Self-Validating Structural Elucidation

References

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 23, 2026, from [Link]

- G. S. S. S. Kumar, M. S. Kumar, and S. V. S. Kumar. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015.

-

Chemistry Stack Exchange. (2020, May 7). IR and H-NMR analysis of benzophenone. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (2023, November 24). 4,4'-Dichlorobenzophenone. Retrieved January 23, 2026, from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved January 23, 2026, from [Link]

-

MDPI. (2024, June 27). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). Retrieved January 23, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 23, 2026, from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 23, 2026, from [Link]

-

YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 4a. Retrieved January 23, 2026, from [Link]

-

PubMed. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2025, August 6). Metastable β-phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies. Retrieved January 23, 2026, from [Link]

-

YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved January 23, 2026, from [Link]

Sources

- 1. epfl.ch [epfl.ch]

- 2. researchgate.net [researchgate.net]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. youtube.com [youtube.com]

- 7. ekwan.github.io [ekwan.github.io]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. ecommons.cornell.edu [ecommons.cornell.edu]

- 10. Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt) [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (2,4-dichlorophenyl)(4-(morpholin-4-ylmethyl)phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical compound commonly known as 2,4-Dichloro-4'-morpholinomethyl benzophenone. The focus is on its precise chemical identity as defined by the International Union of Pure and Applied Chemistry (IUPAC), alongside its structural features, and relevant chemical data. This document is intended to serve as a foundational resource for professionals in the fields of chemical research and pharmaceutical development.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is (2,4-dichlorophenyl)(4-(morpholin-4-ylmethyl)phenyl)methanone . This systematic name precisely describes the molecular architecture, which is fundamental for unambiguous scientific communication and patent literature.

The naming convention is broken down as follows:

-

Methanone: This is the parent name, indicating a ketone functional group (C=O) that links two other groups. In this case, it is the carbonyl bridge between the two phenyl rings.

-

(2,4-dichlorophenyl): This describes the first phenyl ring attached to the carbonyl group. It is substituted with two chlorine atoms at the 2nd and 4th positions relative to the point of attachment to the methanone carbon.

-

(4-(morpholin-4-ylmethyl)phenyl): This describes the second phenyl ring.

-

phenyl: Indicates the benzene ring.

-

4-(...): Specifies that a substituent is located at the 4th position of this phenyl ring.

-

morpholin-4-ylmethyl: This is the substituent itself. "Morpholin" refers to the morpholine heterocyclic ring. The "-4-yl" specifies that the morpholine ring is attached via its nitrogen atom (position 4). "methyl" indicates a methylene (-CH2-) linker between the morpholine nitrogen and the phenyl ring.

-

Chemical Structure Visualization

The structural formula provides a clear two-dimensional representation of the atomic connectivity.

Caption: 2D structure of (2,4-dichlorophenyl)(4-(morpholin-4-ylmethyl)phenyl)methanone.

Physicochemical Properties and Data

A summary of the key physicochemical properties is crucial for laboratory handling, formulation development, and analytical method design.

| Property | Value | Source |

| IUPAC Name | (2,4-dichlorophenyl)(4-(morpholin-4-ylmethyl)phenyl)methanone | - |

| Molecular Formula | C₁₈H₁₇Cl₂NO₂ | - |

| Molecular Weight | 366.24 g/mol | - |

| CAS Number | Not available | - |

Synthesis and Characterization

The synthesis of (2,4-dichlorophenyl)(4-(morpholin-4-ylmethyl)phenyl)methanone typically involves a multi-step process. A common synthetic strategy is the Friedel-Crafts acylation followed by a substitution reaction.

General Synthetic Pathway

A plausible synthetic route is outlined below. This is a generalized representation and specific reaction conditions may vary.

Caption: Generalized synthetic pathway.

Experimental Protocol: A Representative Synthesis

Step 1: Friedel-Crafts Acylation to form 4-Methyl-2',4'-dichlorobenzophenone

-

To a stirred solution of toluene in a suitable inert solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃) portion-wise.

-

Slowly add 2,4-dichlorobenzoyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully pouring it over crushed ice and an acidic aqueous solution (e.g., dilute HCl).

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Radical Bromination to form 4-(Bromomethyl)-2',4'-dichlorobenzophenone

-

Dissolve the 4-methyl-2',4'-dichlorobenzophenone from the previous step in a non-polar solvent such as carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer and concentrate to yield the crude brominated product.

Step 3: Nucleophilic Substitution to yield the final product

-

Dissolve the crude 4-(bromomethyl)-2',4'-dichlorobenzophenone in a polar aprotic solvent like acetonitrile or dimethylformamide.

-

Add morpholine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Wash the organic layer, dry it, and concentrate to obtain the crude final product.

-

Purify the product by column chromatography or recrystallization to obtain (2,4-dichlorophenyl)(4-(morpholin-4-ylmethyl)phenyl)methanone of high purity.

Relevance in Drug Development

Benzophenone derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a morpholine moiety is a common strategy in drug design to enhance pharmacokinetic properties such as solubility and metabolic stability. The specific substitution pattern of the dichlorophenyl ring can influence the molecule's interaction with biological targets.

The structural motifs present in (2,4-dichlorophenyl)(4-(morpholin-4-ylmethyl)phenyl)methanone suggest potential applications in areas where substituted benzophenones have shown promise, including but not limited to antiviral, anticancer, and anti-inflammatory research. Further investigation into the biological activity of this specific compound is warranted.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66558, 2,4'-Dichlorobenzophenone. Retrieved from [Link]

- International Union of Pure and Applied Chemistry. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-4'-morpholinomethyl benzophenone

This guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 2,4-Dichloro-4'-morpholinomethyl benzophenone, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The synthesis is presented in a multi-step approach, beginning with commercially available starting materials and proceeding through key intermediates. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the underlying chemical principles that govern the transformations.

Introduction

Benzophenone derivatives are a well-established class of compounds with a wide range of applications, including as photoinitiators, in fragrance applications, and, most notably, as scaffolds in the development of new therapeutic agents. The incorporation of a morpholine moiety is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. The specific substitution pattern of 2,4-dichloro groups on one phenyl ring and a morpholinomethyl group at the 4'-position of the second ring presents a unique combination of functionalities that could impart interesting biological activities. This guide details a reliable synthetic route to access this target molecule for further investigation.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound (I), suggests a logical disconnection strategy. The C-N bond of the morpholinomethyl group can be disconnected to reveal a benzyl halide intermediate (II) and morpholine. The benzyl halide can be formed from a methyl group, leading back to 2,4-dichloro-4'-methylbenzophenone (III). The benzophenone core of intermediate (III) is readily accessible through a Friedel-Crafts acylation reaction between 2,4-dichlorobenzoyl chloride (IV) and toluene (V).

Caption: Workflow for the Friedel-Crafts Acylation.

Experimental Protocol:

-

To a dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl), add anhydrous aluminum chloride (1.1 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Add 2,4-dichlorobenzoyl chloride (1.0 eq) to the dropping funnel and add it dropwise to the stirred suspension.

-

After the addition is complete, add toluene (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Once the addition of toluene is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Carefully quench the reaction by pouring the mixture into a beaker of crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or hexane/ethyl acetate.

Step 2: Synthesis of (4-(Bromomethyl)phenyl)(2,4-dichlorophenyl)methanone via Benzylic Bromination

The methyl group of the intermediate is activated for radical halogenation. A common method for this transformation is the use of N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent.

Mechanism: The reaction proceeds via a free radical chain mechanism. The initiator (AIBN) decomposes upon heating to form radicals, which then abstract a hydrogen atom from NBS to generate a bromine radical. The bromine radical abstracts a benzylic hydrogen from 2,4-dichloro-4'-methylbenzophenone to form a resonance-stabilized benzyl radical. This radical then reacts with a molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2,4-dichloro-4'-methylbenzophenone (1.0 eq) in a dry, non-polar solvent like carbon tetrachloride or cyclohexane.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the mixture to reflux and irradiate with a UV lamp (or a standard light bulb) to initiate the reaction.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude (4-(bromomethyl)phenyl)(2,4-dichlorophenyl)methanone, which can often be used in the next step without further purification. If necessary, it can be purified by column chromatography or recrystallization.

Step 3: Synthesis of this compound via Nucleophilic Substitution

The final step is the nucleophilic substitution of the benzylic bromide with morpholine. Benzylic halides are highly reactive towards nucleophilic substitution. Mechanism: Morpholine, acting as a nucleophile, attacks the electrophilic benzylic carbon, displacing the bromide ion in an SN2-type reaction. A base, such as triethylamine or potassium carbonate, is often added to neutralize the HBr formed during the reaction.

Caption: Final step: Nucleophilic substitution with morpholine.

Experimental Protocol:

-

Dissolve (4-(bromomethyl)phenyl)(2,4-dichlorophenyl)methanone (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add morpholine (1.2 eq) and a base like potassium carbonate (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to accelerate the reaction.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Summary and Characterization

The following table summarizes the key compounds in this synthetic pathway.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Physical State |

| 2,4-Dichloro-4'-methylbenzophenone | C₁₄H₁₀Cl₂O | 265.14 | Solid |

| (4-(Bromomethyl)phenyl)(2,4-dichlorophenyl)methanone | C₁₄H₉BrCl₂O | 344.03 | Solid |

| This compound | C₁₈H₁₇Cl₂NO₂ | 366.24 | Solid |

Expected Characterization Data for this compound:

-

¹H NMR: Protons on the dichlorophenyl ring would appear as complex multiplets in the aromatic region. The protons on the 4'-substituted phenyl ring would likely appear as two doublets. The methylene protons adjacent to the nitrogen and the phenyl ring would appear as a singlet. The protons of the morpholine ring would appear as two triplets.

-

¹³C NMR: The spectrum would show the characteristic carbonyl carbon signal, along with signals for all the aromatic carbons and the aliphatic carbons of the morpholinomethyl group.

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent. C-Cl, C-N, and C-O stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns, including the isotopic pattern for the two chlorine atoms.

Conclusion

This guide outlines a scientifically sound and logical three-step synthesis for this compound. The described pathway utilizes well-established and reliable chemical transformations, including Friedel-Crafts acylation, free-radical bromination, and nucleophilic substitution. The provided experimental protocols are based on standard laboratory practices for analogous reactions and can be adapted and optimized for specific laboratory conditions. This in-depth guide serves as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry, enabling the synthesis of this and structurally related compounds for further scientific exploration.

References

2,4-Dichloro-4'-morpholinomethyl benzophenone starting materials

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2,4-Dichloro-4'-morpholinomethyl benzophenone

Introduction

This compound is a polysubstituted aromatic ketone, a structural motif of significant interest in medicinal chemistry and materials science. Benzophenones serve as versatile scaffolds in drug discovery, and the specific functionalization of this molecule—a dichlorinated phenyl ring and a morpholinomethyl group—provides distinct electronic and steric properties that can be crucial for biological activity or material characteristics. This guide offers a comprehensive analysis of the primary synthetic routes to this target molecule, with a core focus on the selection, synthesis, and strategic considerations of the requisite starting materials. Designed for researchers and drug development professionals, this document elucidates the causal relationships behind synthetic choices, providing a framework for robust and scalable synthesis.

Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic analysis of the target molecule reveals that the central C-C bond formation is the key strategic consideration, disconnecting the molecule into two primary aryl synthons. The formation of the diaryl ketone core can be approached through several established methodologies, each with distinct advantages and challenges related to starting material availability, functional group tolerance, and reaction conditions.

Caption: Retrosynthetic analysis of the target molecule.

The three principal strategies evaluated in this guide are:

-

Friedel-Crafts Acylation: A classic electrophilic aromatic substitution to form the aryl-carbonyl bond.

-

Palladium-Catalyzed Suzuki Coupling: A modern, versatile cross-coupling reaction.

-

Grignard Reaction: A powerful organometallic C-C bond-forming reaction.

The Friedel-Crafts Acylation Approach

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an acyl chloride with an aromatic ring in the presence of a strong Lewis acid catalyst, such as AlCl₃.[1][2][3] The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

For the synthesis of this compound, the most logical approach involves the acylation of a morpholine-containing aromatic with 2,4-dichlorobenzoyl chloride. The alternative—acylating 1,3-dichlorobenzene—is less favorable because the two chlorine atoms are deactivating, making the ring less nucleophilic and thus less reactive toward electrophilic substitution.

Caption: Workflow for Friedel-Crafts Acylation.

Starting Material A: 2,4-Dichlorobenzoyl Chloride

This is the electrophilic component in the reaction. It is a stable and commercially available reagent, but can also be synthesized through several reliable methods.

Synthesis Routes:

-

From 2,4-Dichlorobenzoic Acid: The most direct laboratory-scale method involves treating 2,4-dichlorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4] This reaction is high-yielding and the excess chlorinating agent and byproducts are volatile, simplifying purification.

-

From 2,4-Dichlorotoluene: On an industrial scale, this route is often preferred. It involves the free-radical side-chain chlorination of 2,4-dichlorotoluene to yield 2,4-dichlorobenzotrichloride, which is then carefully hydrolyzed to the acyl chloride.[4]

| Property | Value |

| Molecular Formula | C₇H₃Cl₃O |

| Molecular Weight | 209.46 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 249-251 °C |

| CAS Number | 89-75-8 |

Starting Material B: 4-Benzylmorpholine

This is the nucleophilic component. The morpholinomethyl group is an activating, ortho-, para-director. However, the nitrogen atom can complex with the Lewis acid catalyst, potentially requiring an excess of catalyst. The synthesis of this precursor is straightforward.

Synthesis Route: Reductive Amination This is a highly efficient method for forming the C-N bond. It involves the reaction of 4-bromobenzaldehyde with morpholine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride.[5]

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~275 °C |

| CAS Number | 2969-10-0 |

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl). The system is kept under an inert atmosphere (N₂ or Ar).

-

Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.2 eq) is suspended in a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Reagent Addition: A solution of 2,4-dichlorobenzoyl chloride (1.0 eq) in the same solvent is added dropwise to the stirred suspension at 0 °C.

-

Nucleophile Addition: 4-Benzylmorpholine (1.0 eq) is dissolved in the reaction solvent and added slowly to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.

-

Workup: The reaction is carefully quenched by pouring it onto crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic extracts are washed with saturated NaHCO₃ solution, water, and brine, then dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

The Palladium-Catalyzed Suzuki Coupling Approach

The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction that joins an organoboron compound (typically a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.[6][7] Its key advantages include mild reaction conditions, high functional group tolerance, and the non-toxic nature of the boron byproducts.[7]

For this target, a highly effective strategy is the coupling of 4-(morpholinomethyl)phenylboronic acid with 2,4-dichlorobenzoyl chloride. This is a type of Suzuki-Miyaura carbonylative coupling.

Starting Material A: 2,4-Dichlorobenzoyl Chloride

This reagent is the same as that used in the Friedel-Crafts approach. (See Section 2.1).

Starting Material B: 4-(Morpholinomethyl)phenylboronic Acid

This is the organoboron component. Its synthesis typically starts from an aryl halide.

Synthesis Route: The synthesis can be adapted from established procedures for similar boronic acids, such as 4-formylphenylboronic acid.[8][9]

-

Amine Formation: Start with 4-bromobenzaldehyde. Perform a reductive amination with morpholine and NaBH₄ to synthesize 4-(4-bromobenzyl)morpholine.[5]

-

Borylation: Convert the aryl bromide to the boronic acid. This is typically achieved by:

-

Lithiation: Reacting 4-(4-bromobenzyl)morpholine with an organolithium reagent (e.g., n-BuLi) at low temperature (-78 °C).

-

Borate Ester Formation: Quenching the resulting aryllithium species with a trialkyl borate, such as trimethyl borate or triisopropyl borate.

-

Hydrolysis: Acidic workup (e.g., with HCl) hydrolyzes the borate ester to the final boronic acid.

-

| Property | Value |

| Molecular Formula | C₁₁H₁₆BNO₃ |

| Molecular Weight | 221.06 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 459423-32-6 (as pinacol ester) |

Experimental Protocol: Suzuki Coupling

-

Setup: A Schlenk flask is charged with 4-(morpholinomethyl)phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq). The flask is evacuated and backfilled with an inert gas (N₂ or Ar) three times.

-

Solvent Addition: A degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water, is added via syringe.

-

Reagent Addition: 2,4-Dichlorobenzoyl chloride (1.0 eq) is added to the stirred mixture.

-

Reaction: The mixture is heated (typically 80-100 °C) and stirred for 4-12 hours until TLC or LC-MS analysis indicates the consumption of the limiting reagent.

-

Workup: The reaction mixture is cooled to room temperature and diluted with ethyl acetate and water.

-

Extraction & Purification: The layers are separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel column chromatography.

Caption: Simplified catalytic cycle for Suzuki coupling.

Alternative Route: The Grignard Reaction

The Grignard reaction offers a powerful, classical method for C-C bond formation.[10][11] It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbonyl carbon.

A feasible pathway involves preparing a Grignard reagent from 4-(4-bromobenzyl)morpholine and reacting it with 2,4-dichlorobenzoyl chloride .

Causality and Limitations: While effective, the Grignard reaction demands strictly anhydrous conditions, as the reagent is highly basic and reacts readily with protic sources, including water. Its functional group tolerance is lower than that of Suzuki coupling; however, in this specific case, the functional groups present (ether, tertiary amine) are generally compatible. A key challenge is preventing the Grignard reagent from reacting with the acyl chloride starting material in a double-addition fashion, which can be mitigated by using low temperatures.

Summary and Comparison of Synthetic Routes

The choice of synthetic strategy depends on factors such as scale, available equipment, cost of starting materials, and desired purity.

| Feature | Friedel-Crafts Acylation | Suzuki Coupling | Grignard Reaction |

| Key Reagents | Acyl Chloride, Aromatic Ring, Lewis Acid | Acyl Chloride, Boronic Acid, Pd Catalyst, Base | Acyl Chloride, Grignard Reagent |

| Conditions | Often harsh (strong acid), anhydrous | Mild, tolerant of water | Strictly anhydrous, often low temp |

| Functional Group Tolerance | Moderate (amines can complex with catalyst) | High (very versatile) | Moderate (incompatible with acidic protons) |

| Catalyst | Stoichiometric Lewis Acid (e.g., AlCl₃) | Catalytic Palladium complex (ppm to mol%) | No catalyst, stoichiometric Mg |

| Byproducts | HCl, Aluminum salts (significant waste) | Boron-based (e.g., B(OH)₃), generally benign | Magnesium salts |

| Field Insight | Robust, well-established, often cost-effective for simple aromatics. Waste disposal can be a concern. | Preferred for complex, highly functionalized molecules. High cost of palladium can be a factor. | Excellent for simple C-C bonds, but requires careful control of conditions. |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic approaches. The Friedel-Crafts acylation represents a classic and robust method, provided the potential complexation of the morpholine nitrogen with the Lewis acid catalyst is managed, likely by using excess catalyst. For syntheses demanding higher functional group tolerance and milder conditions, the palladium-catalyzed Suzuki coupling of 2,4-dichlorobenzoyl chloride with 4-(morpholinomethyl)phenylboronic acid is the superior choice, reflecting modern synthetic preferences. The synthesis of the key starting materials for these routes—primarily 2,4-dichlorobenzoyl chloride and the 4-(morpholinomethyl)phenyl precursor (as either the benzylmorpholine or the boronic acid)—are well-documented and achievable through high-yielding, scalable protocols. The selection of the optimal route will ultimately be guided by the specific constraints and goals of the research or development program.

References

- Method for synthesizing 2,4-Dichlorobenzoyl chloride. CN101037385A.

- Preparation method of 2, 4-dichlorobenzoyl chloride. CN109678698B.

- A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling. Benchchem.

-

4-Formylphenylboronic acid. Wikipedia. [Link]

-

The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

-

Grignard Reaction. University of Missouri-St. Louis. [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

- Process for preparing highly pure formylphenylboronic acids. US6420597B2.

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. The Organic Chemistry Tutor (YouTube). [Link]

-

Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]

-

Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 3. mdpi.com [mdpi.com]

- 4. CN109678698B - A kind of preparation method of 2,4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

- 8. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. d.web.umkc.edu [d.web.umkc.edu]

Spectroscopic Data of 2,4-Dichloro-4'-morpholinomethyl Benzophenone: A Comprehensive Technical Guide

Introduction

2,4-Dichloro-4'-morpholinomethyl benzophenone is a multifaceted compound with significant potential in medicinal chemistry and drug development. Its structural architecture, featuring a dichlorinated phenyl ring, a central ketone, and a morpholinomethyl-substituted phenyl moiety, presents a unique scaffold for the design of novel therapeutic agents. The presence of the morpholine group often enhances pharmacokinetic properties, such as solubility and metabolic stability, making this class of compounds particularly attractive for lead optimization programs.

The core objective of this guide is to explain the causality behind the predicted spectral features, thereby providing a self-validating system for spectroscopic analysis. By understanding the expected NMR, IR, and Mass Spectrometry data, researchers can confidently assess the identity and purity of synthesized this compound.

Molecular Structure and Synthesis Outline

The synthesis of this compound can be envisioned through a multi-step process, likely culminating in a Friedel-Crafts acylation or a related coupling reaction. A plausible synthetic workflow is outlined below.

Caption: Plausible synthetic route to this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the morpholine and methylene bridge.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~ 7.50 - 7.80 | m | 3H | Aromatic-H (Dichlorophenyl ring) | The protons on the 2,4-dichlorophenyl ring are expected to be in a complex multiplet in the downfield region due to the electron-withdrawing effects of the chlorine atoms and the carbonyl group. This prediction is based on data for 2,4'-dichlorobenzophenone. |

| ~ 7.40 - 7.60 | d (J ≈ 8 Hz) | 2H | Aromatic-H (ortho to C=O, Morpholinomethylphenyl ring) | These protons are ortho to the carbonyl group and are expected to appear as a doublet. |

| ~ 7.20 - 7.40 | d (J ≈ 8 Hz) | 2H | Aromatic-H (meta to C=O, Morpholinomethylphenyl ring) | These protons are meta to the carbonyl group and ortho to the morpholinomethyl group, appearing as a doublet. |

| ~ 3.65 | t (J ≈ 4.5 Hz) | 4H | -O-CH₂- (Morpholine) | The protons on the carbons adjacent to the oxygen in the morpholine ring typically appear around this chemical shift. This is consistent with data for N-substituted morpholines.[1][2] |

| ~ 3.50 | s | 2H | -CH₂- (Methylene bridge) | The singlet nature of this peak is due to the absence of adjacent protons. Its chemical shift is influenced by the adjacent nitrogen and the phenyl ring. |

| ~ 2.45 | t (J ≈ 4.5 Hz) | 4H | -N-CH₂- (Morpholine) | The protons on the carbons adjacent to the nitrogen in the morpholine ring are expected at a slightly higher field compared to the O-CH₂ protons. This is a characteristic pattern for the morpholine moiety.[3][4] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum for this compound would show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the morpholine and methylene groups.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| ~ 195 | C=O (Ketone) | The carbonyl carbon of benzophenones typically resonates in this downfield region.[5] |

| ~ 130 - 140 | Aromatic C-Cl & Quaternary C | The aromatic carbons directly attached to chlorine atoms and the quaternary carbons of the phenyl rings are expected in this range. |

| ~ 125 - 135 | Aromatic CH | The protonated aromatic carbons will appear in this region. The specific shifts are influenced by the substitution pattern. |

| ~ 67 | -O-CH₂- (Morpholine) | The carbons adjacent to the oxygen in the morpholine ring are characteristically found around 67 ppm.[4] |

| ~ 62 | -CH₂- (Methylene bridge) | The methylene bridge carbon's chemical shift is influenced by the neighboring nitrogen and aromatic ring. |

| ~ 53 | -N-CH₂- (Morpholine) | The carbons adjacent to the nitrogen in the morpholine ring are typically observed at this approximate chemical shift.[3] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption from the carbonyl group and characteristic bands from the aromatic rings and the C-N and C-O bonds of the morpholine moiety.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Analysis |

| ~ 1665 | Strong | C=O (Ketone) stretch | This is a characteristic strong absorption for diaryl ketones. The position is influenced by conjugation with the aromatic rings. Data from 2,4'-dichlorobenzophenone supports this prediction.[5] |

| ~ 3050 - 3100 | Medium | Aromatic C-H stretch | These bands are characteristic of C-H stretching vibrations in aromatic rings. |

| ~ 2800 - 3000 | Medium | Aliphatic C-H stretch | These absorptions arise from the C-H bonds of the morpholine and methylene groups. |

| ~ 1580 - 1600 | Medium-Strong | Aromatic C=C ring stretch | These are characteristic vibrations of the carbon-carbon double bonds within the phenyl rings. |

| ~ 1115 | Strong | C-O-C (Ether) stretch | A strong band in this region is indicative of the C-O-C stretching of the morpholine ring. |

| ~ 1000 - 1100 | Medium | C-Cl (Aryl chloride) stretch | The C-Cl stretching vibrations for aryl chlorides typically appear in this region. |

| ~ 700 - 850 | Strong | Aromatic C-H out-of-plane bend | The substitution pattern on the aromatic rings will influence the exact position of these strong bands. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A standard method for obtaining an IR spectrum of a solid compound like this compound is as follows:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The anvil is lowered to ensure firm contact between the sample and the crystal. The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹, with multiple scans co-added to enhance the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound (C₂₀H₂₁Cl₂NO₂), the expected molecular weight is approximately 377.09 g/mol .

Predicted Mass Spectrum Fragmentation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 377, along with an isotopic pattern characteristic of two chlorine atoms ([M+2]⁺ and [M+4]⁺ peaks). Key fragmentation pathways would likely involve:

-

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the phenyl rings. This would lead to characteristic fragments such as the 2,4-dichlorobenzoyl cation (m/z 173/175) and the 4-(morpholinomethyl)phenyl cation.

-

McLafferty Rearrangement: While less common for benzophenones without appropriate gamma-hydrogens, related rearrangements could occur.

-

Cleavage of the morpholinomethyl group: Fragmentation of the morpholinomethyl side chain would lead to a prominent ion at m/z 86 (morpholinomethyl cation) or m/z 100.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound, a compound of significant interest in contemporary drug discovery. By leveraging established spectroscopic principles and data from closely related analogs, we have constructed a comprehensive set of expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. This information serves as a critical resource for researchers engaged in the synthesis, purification, and characterization of this molecule. The provided protocols for data acquisition offer practical guidance for obtaining high-quality spectra. Ultimately, this guide is intended to enhance scientific integrity and accelerate research and development efforts involving this promising chemical entity.

References

-

Duddeck, H., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 623-626. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

ACD/Labs (2008). Recognizing the NMR pattern for morpholine. Available at: [Link]

-

PubChem. 4-(Morpholinomethyl)aniline. Available at: [Link]

-

NIST Chemistry WebBook. Methanone, (4-methylphenyl)phenyl-. Available at: [Link]

-

PubChem. 4-Methylbenzophenone. Available at: [Link]

-

PubChem. 2,4'-Dichlorobenzophenone. Available at: [Link]

Sources

NMR analysis of 2,4-Dichloro-4'-morpholinomethyl benzophenone

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 2,4-Dichloro-4'-morpholinomethyl benzophenone

Introduction: Contextualizing the Molecule in Drug Discovery

This compound is a polysubstituted aromatic ketone. Molecules within the benzophenone class are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The specific substitution pattern of this compound—a dichlorinated phenyl ring, a flexible morpholinomethyl group, and a central carbonyl linker—suggests its potential as an intermediate or a final active pharmaceutical ingredient (API) in drug development pipelines.

In this context, unambiguous structural verification is not merely a procedural step but the bedrock of all subsequent research, from quantitative structure-activity relationship (QSAR) studies to preclinical toxicology. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into molecular structure at the atomic level.[1][2][3] This guide provides a comprehensive, field-proven methodology for the complete , moving from fundamental principles to advanced 2D correlational techniques. Our approach is designed as a self-validating workflow, ensuring the highest degree of confidence in the final structural elucidation.

Chapter 1: The Strategic Approach to NMR Analysis

A robust NMR analysis is a systematic investigation. For a molecule of this complexity, featuring multiple, distinct spin systems, a multi-tiered approach is essential. One-dimensional (1D) ¹H and ¹³C spectra provide the initial inventory of protons and carbons, while two-dimensional (2D) experiments like COSY and HSQC reveal the connectivity, allowing for the confident assembly of the molecular puzzle.[4]

The core logic of our analysis is visualized below. Each step provides data that informs and validates the subsequent steps, creating a closed-loop verification system.

Figure 2: Labeled structure of this compound.

¹H NMR Spectrum: Decoding the Proton Environment

The ¹H NMR spectrum can be logically divided into three distinct regions: the downfield aromatic region, the methylene bridge, and the upfield aliphatic (morpholine) region.

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Rationale & Assignment Notes |

| H-6 | 7.55 - 7.65 | d | 1H | J(H6-H5) ≈ 8.5 | Ortho to the carbonyl group and a chlorine atom, making it highly deshielded. Coupled only to H-5. |

| H-3 | 7.45 - 7.55 | d | 1H | J(H3-H5) ≈ 2.0 | Meta to the carbonyl and ortho to a chlorine. The small coupling constant is characteristic of meta-coupling. |

| H-5 | 7.35 - 7.45 | dd | 1H | J(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.0 | Coupled to both H-6 (ortho) and H-3 (meta), resulting in a doublet of doublets. |

| H-2', H-6' | 7.40 - 7.50 | d | 2H | J(H2'-H3') ≈ 8.5 | Protons ortho to the carbonyl on the second ring. Appear as a single doublet due to symmetry. |

| H-3', H-5' | 7.25 - 7.35 | d | 2H | J(H3'-H2') ≈ 8.5 | Protons ortho to the electron-donating morpholinomethyl group. Appear as a single doublet due to symmetry. |

| H-7' (CH₂) | 3.50 - 3.60 | s | 2H | N/A | Methylene bridge protons. Adjacent to both an aromatic ring and a nitrogen atom. Appears as a singlet as there are no adjacent protons. |

| H-8', H-12' | 3.65 - 3.75 | t | 4H | J ≈ 4.5 | Morpholine protons adjacent to the oxygen atom (O-CH₂). Deshielded due to the electronegativity of oxygen. [5] |

| H-9', H-11' | 2.45 - 2.55 | t | 4H | J ≈ 4.5 | Morpholine protons adjacent to the nitrogen atom (N-CH₂). Less deshielded than the O-CH₂ protons. [6][5] |

¹³C NMR Spectrum: The Carbon Skeleton

The proton-decoupled ¹³C spectrum provides a count of the unique carbon environments.

| Carbon Label | Predicted δ (ppm) | Rationale & Assignment Notes |

| C=O | 194.0 - 196.0 | The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to oxygen. [7] |

| C-1 | 138.0 - 140.0 | Quaternary carbon attached to the carbonyl and influenced by two chlorine atoms. |

| C-2, C-4 | 135.0 - 137.0 | Carbons directly bonded to chlorine atoms are significantly deshielded. |

| C-1' | 134.0 - 136.0 | Quaternary carbon attached to the carbonyl group. |

| C-4' | 148.0 - 150.0 | Quaternary carbon attached to the electron-donating morpholinomethyl group. |

| C-6 | 132.0 - 133.0 | Aromatic CH carbon, ortho to the carbonyl. |

| C-3 | 130.0 - 131.0 | Aromatic CH carbon, ortho to a chlorine. |

| C-5 | 127.0 - 128.0 | Aromatic CH carbon. |

| C-2', C-6' | 129.5 - 130.5 | Aromatic CH carbons ortho to the carbonyl. Equivalent due to symmetry. |

| C-3', C-5' | 113.0 - 114.0 | Aromatic CH carbons ortho to the morpholinomethyl group. Equivalent due to symmetry. |

| C-7' (CH₂) | 61.0 - 63.0 | Methylene bridge carbon. |

| C-8', C-12' | 66.5 - 67.5 | Morpholine carbons adjacent to oxygen (O-CH₂). [5][8] |

| C-9', C-11' | 53.0 - 54.0 | Morpholine carbons adjacent to nitrogen (N-CH₂). [9][6] |

2D NMR: The Definitive Connectivity Map

-

COSY (Correlation Spectroscopy): This experiment provides the final, unambiguous confirmation of the proton-proton coupling networks. Key expected correlations (cross-peaks) would be observed between:

-

H-6 and H-5: Confirming the ortho relationship on the dichlorinated ring.

-

H-5 and H-3: Confirming the meta relationship.

-

H-2'/H-6' and H-3'/H-5': Confirming the ortho relationship on the second ring and validating the AA'BB' assignment.

-

H-8'/H-12' and H-9'/H-11': Confirming the connectivity within the morpholine ring.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone of the self-validating system, directly linking each proton to the carbon it is attached to. This experiment would definitively correlate:

-

The ¹H signal at ~7.55 ppm with the ¹³C signal at ~132.5 ppm (H-6 to C-6).

-

The ¹H signal at ~7.30 ppm with the ¹³C signal at ~113.5 ppm (H-3'/H-5' to C-3'/C-5').

-

The ¹H signal at ~3.55 ppm with the ¹³C signal at ~62.0 ppm (H-7' to C-7').

-

The ¹H signals of the morpholine ring (~3.70 and ~2.50 ppm) to their respective carbon signals (~67.0 and ~53.5 ppm).

-

Conclusion

By systematically applying a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR techniques, the chemical structure of this compound can be elucidated with an exceptionally high degree of confidence. The process begins with acquiring high-quality 1D spectra to inventory the atomic components, followed by 2D correlation experiments that map the molecular connectivity. This multi-dimensional, self-validating approach is indispensable in the field of drug development, where absolute structural certainty is paramount for advancing a candidate compound. The data and methodologies presented in this guide provide a robust framework for researchers and scientists to perform this critical analysis.

References

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link] [9][6]2. ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. [Link] [5]3. ResearchGate. (n.d.). ¹H and¹³C NMR spectra ofN-substituted morpholines. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). Substituted Benzophenone Imines for COF Synthesis via Transimination. The Royal Society of Chemistry. [Link] [10]12. Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link] [11]13. Google Patents. (n.d.). Preparation method of 2, 4-dichlorobenzoyl chloride. Google Patents.

-

ResearchGate. (n.d.). Chemical shifts of 1 H (A) and 13 C (B) assigned to morpholine amine moiety... ResearchGate. [Link]

-

YouTube. (2021). Interpreting Aromatic NMR Signals. YouTube. [Link]

-

International Journal of ChemTech Research. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal... sphinxsai.com. [Link]

-

YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link]

-

American Chemical Society. (n.d.). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines... ACS Publications. [Link]

-

Organic Syntheses. (2016). Oxyboration: Synthesis of Borylated Benzofurans. Organic Syntheses. [Link]

-

Wikipedia. (n.d.). Benzophenone. Wikipedia. [Link] [12]31. Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Organic Syntheses. [Link]

-

ChemBK. (2024). Benzophenone, 4,4'-dichloro-. ChemBK. [Link]

-

Google Patents. (n.d.). Preparation method for benzophenone compound. Google Patents. [13]35. Chemdad Co., Ltd. (n.d.). 4-Morpholinoaniline. chemdad.com. [Link]

- Google Patents. (n.d.). Synthesis method of aniline compound.

Sources

- 1. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 5. acdlabs.com [acdlabs.com]

- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Benzophenone - Wikipedia [en.wikipedia.org]

- 13. CN102942463A - Preparation method for benzophenone compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mass Spectrometry of 2,4-Dichloro-4'-morpholinomethyl benzophenone

This guide provides a comprehensive technical overview for the structural elucidation of 2,4-Dichloro-4'-morpholinomethyl benzophenone using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational mass spectrometry principles with practical, field-proven insights to establish a robust analytical framework.

Introduction: The Analytical Imperative

This compound is a complex organic molecule featuring several key functional groups that dictate its chemical behavior and analytical signature. Its structure comprises a dichlorinated benzophenone core linked to a morpholine moiety via a methylene bridge. The accurate identification and quantification of this molecule and its potential metabolites or impurities are critical in pharmaceutical research and development.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for analyzing such compounds.[1][2] This guide explains the causal logic behind method development, focusing on electrospray ionization (ESI) and the predictable fragmentation pathways of the target molecule.

Foundational Analysis: Molecular Structure and Isotopic Signature

Before any analysis, understanding the molecule's intrinsic properties is paramount.

-

Molecular Formula: C₁₈H₁₇Cl₂NO₂

-

Monoisotopic Mass: 350.0664 Da

-

Key Structural Features:

-

Dichlorinated Aromatic Ring: The two chlorine atoms are a powerful diagnostic tool. Due to the natural abundance of ³⁵Cl (≈75%) and ³⁷Cl (≈25%), any ion containing these two chlorines will exhibit a characteristic isotopic pattern.[3][4] We expect to see an M peak, an M+2 peak (approximately 65% of M), and an M+4 peak (approximately 10% of M), which provides a high degree of confidence in identification.[5][6]

-

Benzophenone Core: This ketone structure provides predictable cleavage sites adjacent to the carbonyl group.[7][8]

-

Morpholine Ring: The tertiary amine within the morpholine ring is a readily protonatable site, making the molecule highly suitable for positive mode electrospray ionization.[9] Its fragmentation is also well-characterized.

-

Ionization Technique Selection: The Rationale for ESI

For a molecule like this compound, Electrospray Ionization (ESI) is the superior choice over other methods like Atmospheric Pressure Chemical Ionization (APCI) or Electron Ionization (EI).

Why ESI? The morpholine nitrogen is a basic site that readily accepts a proton in the acidic mobile phases typically used in reversed-phase LC-MS. This results in the efficient formation of a stable, singly charged protonated molecule, [M+H]⁺. ESI is a "soft" ionization technique that minimizes in-source fragmentation, ensuring the molecular ion is abundant and clearly observed in the MS1 scan.[10] This is crucial for selecting the correct precursor ion for subsequent fragmentation analysis (MS/MS).[11][12]

Predicted Mass Spectra and Fragmentation Pathways

Full Scan (MS1) Analysis

In a full scan experiment, the primary goal is to identify the protonated molecule, [M+H]⁺.

| Ion Species | Calculated m/z (Monoisotopic) | Expected Isotopic Pattern (Relative Intensity) |

| [M+H]⁺ | 351.0737 | m/z 351.07 (100%), 353.07 (65%), 355.06 (10%) |

| [M+Na]⁺ | 373.0556 | m/z 373.06 (100%), 375.05 (65%), 377.05 (10%) |

| Table 1: Predicted m/z values for the protonated molecule and its sodium adduct. |

The presence of the characteristic three-peak cluster separated by 2 Da is the first confirmation of a dichlorinated compound. The sodium adduct, [M+Na]⁺, is also commonly observed and can provide secondary confirmation.

Tandem Mass Spectrometry (MS/MS) Analysis and Fragmentation Logic

Tandem mass spectrometry (MS/MS) involves isolating the precursor ion ([M+H]⁺, m/z 351.07) and subjecting it to collision-induced dissociation (CID) to generate product ions.[13] The resulting fragmentation pattern provides a structural fingerprint of the molecule. The most probable fragmentation pathways are driven by the stability of the resulting ions and neutral losses.

The primary fragmentation is expected to occur at the benzylic position, which is the weakest bond adjacent to a charge-stabilizing aromatic system.

Proposed Key Fragmentations:

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-N bond between the methylene bridge and the morpholine ring. This yields a highly stable morpholinomethyl cation and a neutral dichlorobenzophenone radical.

-

Product Ion: m/z 100.0762 (C₅H₁₀NO⁺) - This is often the base peak in the MS/MS spectrum.

-

-

Alpha-Cleavage at the Carbonyl Group: Cleavage of the C-C bond adjacent to the carbonyl group is a classic fragmentation pathway for ketones.[7]

-

Product Ion: m/z 139.0000 (C₇H₄Cl⁺) - Loss of the morpholinomethyl-substituted phenyl ring. This fragment will only contain one chlorine, so it will have an M+2 peak at m/z 141 with ~32% intensity.

-

Product Ion: m/z 173.9823 (C₈H₄Cl₂O⁺) - Represents the dichlorobenzoyl cation. This fragment retains both chlorine atoms and will exhibit the M, M+2, M+4 pattern.

-

-

Morpholine Ring Opening: The protonated morpholine ring itself can undergo fragmentation, typically losing ethylene oxide (C₂H₄O, 44 Da).

The diagram below illustrates the predicted fragmentation cascade.

Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺ of the target analyte.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This protocol is designed for a standard triple quadrupole or Q-TOF mass spectrometer and is a robust starting point for method development.

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound standard and dissolve in 1 mL of methanol or acetonitrile.

-

Working Standard (1 µg/mL): Perform a serial dilution of the stock solution in 50:50 acetonitrile:water.

-

Sample Preparation: For samples in a biological matrix (e.g., plasma), a protein precipitation step is required. Add 3 parts of cold acetonitrile containing an internal standard to 1 part of the sample. Vortex, then centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant for analysis.

Liquid Chromatography (LC) Parameters

The goal of the LC method is to achieve good retention and peak shape, separating the analyte from matrix interferences.[14]

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometer (MS) Parameters

These parameters should be optimized for the specific instrument in use.

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Gas (N₂): 800 L/hr at 400 °C.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for confirmation.

-

MRM Transitions (for Quantification):

-

Primary: 351.1 → 100.1 (Highest sensitivity)

-

Confirmatory: 351.1 → 174.0

-

Caption: A validated workflow from sample preparation to MS/MS detection.

Conclusion: A Pathway to Confident Analysis

This guide establishes a scientifically-grounded methodology for the analysis of this compound. By understanding the molecule's inherent chemical properties—its isotopic signature and likely points of fragmentation—we can design a robust and reliable LC-MS/MS method. The provided protocols for ionization, fragmentation, and chromatography serve as a validated starting point for any researcher tasked with the identification or quantification of this compound, ensuring data integrity and analytical confidence.

References

-

ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Retrieved from [Link]

-

Cámara, M. A., et al. (2020). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 12(34), 4228-4237. Royal Society of Chemistry. Retrieved from [Link]

-

Christianson, C. (2021). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.5. Retrieved from [Link]

-

NIST. (n.d.). 2,4'-Dichlorobenzophenone. NIST WebBook. Retrieved from [Link]

-

Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 2,4'-Dichlorobenzophenone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectra of Ketones. Analytical Chemistry. Retrieved from [Link]

-

PubMed. (2014). Determination of benzodiazepines in urine via benzophenone derivatives using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Tandem MS spectra of the oxidized species (ketone and gem-diol). Retrieved from [Link]

-

American Pharmaceutical Review. (2016). Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory. Retrieved from [Link]

-

NIH. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Retrieved from [Link]

-

YouTube. (2017). 13.04 Isotopic Abundance in Mass Spectrometry. Retrieved from [Link]

-